molecular formula C13H13FO3 B1323836 trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-04-3

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323836
CAS No.: 733741-04-3
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-GHMZBOCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity . The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

  • trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

Biological Activity

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural characteristics, including a cyclopentane ring and a carboxylic acid functional group, contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C13H13FO3
  • Molecular Weight: 236.24 g/mol
  • Functional Groups: Carboxylic acid, fluorobenzoyl moiety

The presence of the fluorobenzoyl group enhances both the biological activity and solubility of the compound in various organic solvents, making it a valuable candidate for drug development and biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorobenzoyl moiety is believed to modulate the activity of enzymes and receptors, while the rigid cyclopentane structure enhances binding affinity and specificity.

Interaction Studies

Research has shown that this compound exhibits significant binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic applications, particularly in the context of drug discovery.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Activity Findings
Study AEnzyme InhibitionModerateInhibits enzyme activity related to hormone-dependent cancers .
Study BReceptor BindingHighExhibits strong binding affinity for specific receptors involved in metabolic pathways.
Study CCytotoxicityLowLimited cytotoxic effects observed in cancer cell lines .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The compound's structure allows for effective modulation of these enzymes, suggesting its utility in cancer therapy .
  • PET Imaging Applications : The compound has been evaluated as a potential PET imaging agent due to its favorable biodistribution profile in preclinical models. Studies demonstrated that derivatives of this compound could effectively target gliosarcoma cells, highlighting its relevance in oncological imaging .

Synthesis and Derivatives

This compound serves as an important intermediate in organic synthesis. Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that enhance its biological properties:

  • Oxidation Reactions : Can yield ketones or aldehydes.
  • Reduction Reactions : Convert carboxylic acids to alcohols or aldehydes.
  • Substitution Reactions : Introduce different functional groups at the fluorobenzoyl position.

Properties

IUPAC Name

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641332
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-04-3
Record name rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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